ネオン-20

説明

Neon-20, is one of the three stable isotopes of the element neon. Neon is a noble gas with the atomic number 10 and is represented by the symbol Ne. Neon-20 constitutes approximately 90.48% of the naturally occurring neon isotopes . It is a colorless, odorless, and inert gas under standard conditions and is known for its lack of chemical reactivity .

科学的研究の応用

Neon-20 has several important applications in scientific research and industry:

Cryogenics: Neon is used as a cryogenic refrigerant due to its low boiling point.

Lighting: Neon-20 is used in neon signs and high-voltage indicators.

Isotopic Tracers: Neon-20 can be used as an isotopic tracer in geological and environmental studies to understand processes such as groundwater movement and atmospheric circulation.

作用機序

Target of Action

Neon-20, also known as NEON20 or Neon, isotope of mass 20, is a stable isotope of neon with 10 protons and 10 neutrons . The primary target of Neon-20 is the nuclear state of neon . Researchers have used alpha particle inelastic scattering to show that the theorized “5α condensed state” does exist in Neon-20 . This state may help us obtain a better understanding of the low-density nucleon many-body systems .

Mode of Action

Neon-20 interacts with its targets through a process known as alpha particle inelastic scattering . This process has shown that the theorized “5α condensed state” does exist in Neon-20 . In this state, the 10 protons and 10 neutrons are grouped into five alpha particles in the lowest-energy orbit .

Biochemical Pathways

Its nuclear properties and interactions provide valuable insights into nuclear physics and the nature of low-density nuclear matter .

Result of Action

The interaction of Neon-20 with its targets results in the formation of a unique nuclear state known as the "5α condensed state" . This state provides a unique window into the world of nuclear physics, offering insights into the nature of low-density nuclear matter that exists on the surface of neutron stars .

Action Environment

The action of Neon-20 is influenced by the environment in which it is studied. For instance, the alpha particle inelastic scattering experiments used to study Neon-20 require specific conditions, including the use of an isotopically enriched Neon-20 gas target system with an ultra-thin gas-sealing window made of SiNx . The results of these experiments can be influenced by factors such as the quality of the beam provided by the cyclotrons .

準備方法

Synthetic Routes and Reaction Conditions: Neon-20 is not typically synthesized in a laboratory setting due to its natural abundance. it can be separated from other isotopes of neon through methods such as fractional distillation of liquid air . This process involves cooling air to very low temperatures to liquefy it and then gradually warming it to separate the different components based on their boiling points.

Industrial Production Methods: Industrially, neon is produced as a by-product of the liquefaction of air. The air is first cooled to a liquid state, and then neon is separated from other gases through fractional distillation. This method is efficient due to the distinct boiling points of the gases involved .

化学反応の分析

Neon-20, like other noble gases, is chemically inert and does not readily form compounds under normal conditions . It does not undergo typical chemical reactions such as oxidation, reduction, or substitution. The lack of reactivity is due to its complete valence electron shell, which makes it stable and unlikely to participate in chemical bonding .

類似化合物との比較

Helium-4: Another noble gas isotope used in cryogenics and as a coolant in nuclear reactors.

Argon-40: Used in lighting and as an inert gas shield for arc welding.

Krypton-84: Used in lighting and in some types of photographic flashes.

Neon-20’s unique properties and applications make it a valuable isotope in various scientific and industrial fields.

特性

IUPAC Name |

neon-20 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ne/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAOGPIIYCISHV-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ne] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[20Ne] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ne | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930611 | |

| Record name | (~20~Ne)Neon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.99244018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13981-34-5 | |

| Record name | Neon-20 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neon, isotope of mass 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~20~Ne)Neon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Neon-20 contribute to our understanding of the early universe?

A1: The ratio of Neon-20 to other noble gases, particularly Argon-36, found in meteorites and planetary atmospheres provides crucial insights into the conditions present during the formation of the solar system. [, ] These ratios suggest that planetary matter condensed over a wide range of temperatures within the solar nebula. []

Q2: What can the presence of Neon-20 in lunar samples tell us about the Moon's history?

A2: The detection of Neon-20 in lunar samples collected during the Apollo missions, along with other noble gases like Helium-4 and Argon-40, reveals valuable information about the Moon's atmosphere and its interaction with the solar wind. [, ] Analysis suggests that the lunar exosphere is primarily composed of Helium-4 delivered by the solar wind. [] The presence of Neon-20 further strengthens our understanding of the solar wind's influence on the lunar environment. []

Q3: What is the significance of the anomalous Argon isotopic composition found in the Venus atmosphere?

A3: Measurements from the Venera probes revealed an unusual abundance of Argon-40 relative to Argon-36 in the Venusian atmosphere compared to Earth's. [] This discrepancy suggests distinct evolutionary paths for the two planets and provides clues about atmospheric escape processes over billions of years.

Q4: How does the study of Neon-20 isotope shifts in laser transitions contribute to atomic physics?

A4: Measuring the isotope shift, the difference in frequency of a specific atomic transition between isotopes, in Neon-20 laser transitions provides valuable information about the atomic nucleus and its structure. [] For example, the 543.3 nm laser transition of Neon-20 exhibits an isotope shift of 1.00±0.05 GHz compared to Neon-22, revealing the influence of specific mass effects on atomic transitions. []

Q5: How is Neon-20 utilized in heavy-ion research?

A5: Neon-20 ions, accelerated to high energies, are valuable tools in nuclear physics research. They are used to study nuclear reactions, fragmentation processes, and energy deposition mechanisms. [, , , , ] Experiments examining the interaction of Neon-20 beams with water, a tissue-equivalent material, provide critical data for understanding the biological effects of heavy-ion radiation and its potential applications in cancer therapy. [, , ]

Q6: What did the study on Neon-20 and X-ray-induced mammary carcinogenesis in rats reveal?

A6: Research using female rats to investigate the carcinogenic potential of Neon-20 ions and X-rays highlighted the importance of understanding the risks associated with heavy-ion irradiation, particularly for sensitive tissues like breast tissue. [] The study aimed to determine if the use of Neon-20 ions in medical imaging could increase the risk of breast cancer development. []

Q7: How do analytical techniques help in characterizing the effects of Neon-20 radiation?

A7: Various analytical methods, such as mass spectrometry and time-of-flight techniques, are crucial in characterizing the fragmentation patterns of Neon-20 beams after they interact with matter. [, ] These techniques provide essential data for developing accurate theoretical models of Neon-20 beam propagation and interaction with biological systems. [, ]

Q8: How is Neon-20 employed in isotope enrichment technologies?

A8: Neon-20, being the more abundant isotope of Neon, can be enriched from natural Neon using various techniques, including thermoacoustic separation. [] This enrichment process finds applications in diverse fields, including lighting, lasers, and scientific research requiring isotopically pure Neon-20.

Q9: What role does Neon-20 play in geological and environmental studies?

A9: Neon isotopes, including Neon-20, are used as tracers in geological and environmental studies to understand fluid flow, groundwater recharge rates, and gas exchange processes. [, ] Their inert nature makes them valuable for tracking the origin and movement of fluids in various geological formations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

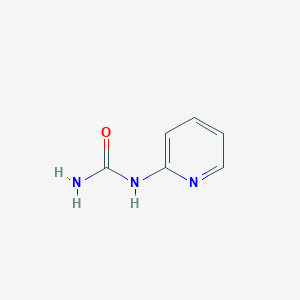

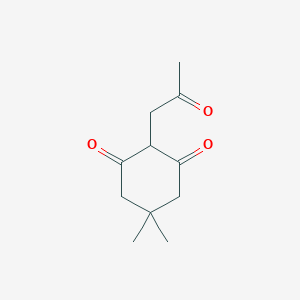

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)